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Compound of Interest

Compound Name:
2-(2,4-Dibromo-6-

fluorophenyl)acetonitrile

Cat. No.: B130470 Get Quote

An In-depth Technical Guide to 2-(2,4-Dibromo-6-
fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated aromatic nitrile of

interest in synthetic chemistry and potential drug discovery. Due to the limited availability of

experimental data for this specific compound, this document combines available information

with predicted properties and established experimental protocols for structurally similar

molecules. This guide is intended to serve as a valuable resource for researchers and

scientists engaged in the synthesis, characterization, and evaluation of novel halogenated

organic compounds.

Chemical Identity and Physical Properties
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a polysubstituted aromatic compound

containing two bromine atoms, a fluorine atom, and a cyanomethyl group attached to a

benzene ring.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

CAS Number 497181-24-5

Molecular Formula C₈H₄Br₂FN

Molecular Weight 292.93 g/mol

Canonical SMILES C1=C(C(=C(C=C1Br)F)Br)CC#N

Table 2: Predicted Physicochemical Properties

Property Predicted Value

Melting Point Not available

Boiling Point Not available

Density Not available

LogP 3.42

Polar Surface Area (PSA) 23.79 Å²

Solubility

Predicted to be soluble in organic solvents such

as dichloromethane, ethyl acetate, and acetone;

sparingly soluble in water.

Note: The physicochemical properties listed above are predicted values from computational

models due to the absence of experimentally determined data in the public domain.

Proposed Synthesis Protocols
While a specific, validated synthesis protocol for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile
is not readily available in the literature, two common methods for the synthesis of substituted

phenylacetonitriles are presented below as viable approaches.

Protocol 1: Cyanation of a Benzyl Halide
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This is a widely used method for the synthesis of phenylacetonitriles. The proposed synthesis

would involve the reaction of 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene with a cyanide salt.

Experimental Workflow:

Proposed Synthesis via Cyanation of Benzyl Halide

2,4-Dibromo-1-(bromomethyl)-3-fluorobenzene

Nucleophilic Substitution

Sodium Cyanide (NaCN) in DMSO

Aqueous Workup
(Water, Ethyl Acetate)

Column Chromatography
(Silica Gel, Hexane/Ethyl Acetate)

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Click to download full resolution via product page

Caption: Proposed synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile via cyanation.

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene (1.0 eq) in dimethyl

sulfoxide (DMSO).

Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is

highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume
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hood.

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature and pour it into a

separatory funnel containing water and ethyl acetate.

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium

sulfate.

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify

the crude product by column chromatography on silica gel using a hexane/ethyl acetate

gradient to yield the pure 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Protocol 2: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups,

including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[1][2]

Experimental Workflow:
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Proposed Synthesis via Sandmeyer Reaction

2-(2,4-Dibromo-6-fluoroanilino)acetonitrile

Diazotization
(NaNO2, HCl, 0-5 °C)

Aryl Diazonium Salt Intermediate

Sandmeyer Reaction
(CuCN, KCN)

Neutralization & Extraction

Column Chromatography

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound using the Sandmeyer reaction.

Methodology:
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Diazotization: Dissolve 2-(2,4-dibromo-6-fluoroanilino)acetonitrile (1.0 eq) in a mixture of

concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 eq) in water,

maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq)

and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic.

Addition: Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas

evolution should be observed.

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat

to 50-60 °C for 1 hour to ensure complete reaction.

Workup and Purification: Cool the mixture, neutralize with a base (e.g., sodium carbonate),

and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with

water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography

as described in Protocol 1.

Predicted Spectroscopic Data
While experimental spectra for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile are not available,

the following are predictions based on the characteristic spectroscopic features of its functional

groups.

Table 3: Predicted Spectral Data
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Technique Predicted Features

¹H NMR

- A singlet for the methylene (-CH₂) protons,

likely in the range of 3.8-4.2 ppm. - Aromatic

protons will appear as multiplets in the aromatic

region (7.0-8.0 ppm), with splitting patterns

influenced by the bromine and fluorine

substituents.

¹³C NMR

- A peak for the nitrile carbon (-C≡N) around

115-120 ppm. - A peak for the methylene carbon

(-CH₂) around 20-30 ppm. - Multiple peaks in

the aromatic region (110-150 ppm), with

carbons attached to halogens showing

characteristic shifts.

FT-IR

- A sharp, medium-intensity absorption for the

nitrile C≡N stretch around 2240-2260 cm⁻¹.[3][4]

- C-Br stretching absorptions in the fingerprint

region, typically below 700 cm⁻¹. - Aromatic C-H

stretching absorptions just above 3000 cm⁻¹. -

Aromatic C=C stretching absorptions in the

1450-1600 cm⁻¹ region. - A C-F stretching

absorption in the 1000-1400 cm⁻¹ region.

Mass Spec.

- A molecular ion peak (M⁺) with a characteristic

isotopic pattern due to the two bromine atoms

(M, M+2, M+4 peaks in an approximate 1:2:1

ratio).[5][6][7]

Potential Biological Significance and Applications
While there is no specific biological data for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, the

presence of halogen atoms and the phenylacetonitrile scaffold suggests potential for biological

activity.

Pharmaceutical Intermediates: Halogenated aromatic compounds are common precursors

and intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitrile group
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can be readily converted into other functional groups such as carboxylic acids, amines, and

amides, making this compound a versatile building block.

Bioactivity of Halogenated Compounds: The introduction of halogen atoms, particularly

fluorine and bromine, can significantly influence the pharmacokinetic and pharmacodynamic

properties of a molecule.[8][9][10] Halogenation can enhance metabolic stability, membrane

permeability, and binding affinity to biological targets.

Potential for Further Research: Given the prevalence of halogenated scaffolds in bioactive

molecules, 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile represents a candidate for

screening in various biological assays to explore its potential as a lead compound for drug

discovery.

Safety and Handling
Toxicity: 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile should be handled with care,

assuming it is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety

goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated

fume hood.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
This technical guide has provided a detailed overview of 2-(2,4-Dibromo-6-
fluorophenyl)acetonitrile, including its chemical identity, predicted properties, proposed

synthetic routes, and potential applications. While experimental data for this specific molecule

is scarce, the information presented herein, based on established chemical principles and data

for related compounds, offers a solid foundation for researchers interested in exploring its

chemistry and biological potential. Further experimental investigation is warranted to validate

the predicted properties and to fully elucidate the characteristics of this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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